molecular formula C7H14O3 B2846130 4-propoxybutanoic acid CAS No. 41639-57-0

4-propoxybutanoic acid

Cat. No.: B2846130
CAS No.: 41639-57-0
M. Wt: 146.186
InChI Key: IWPPWTPACQFMLJ-UHFFFAOYSA-N
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Description

4-Propoxybutanoic acid is an alkoxy-substituted carboxylic acid that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound features a butanoic acid chain terminated with a propoxy ether group at the four-position, a structure that can be utilized to explore various chemical properties and biological activities. Researchers employ structurally similar fatty acid esters and alkoxy-substituted compounds as intermediates in synthesizing more complex molecules, such as heterocyclic compounds for pharmaceutical screening . As a derivative of butanoic acid, its structure offers potential for derivatization at the carboxylic acid functional group, enabling the creation of amides, esters, and other valuable compounds for material science and drug discovery projects. The propoxy chain may influence the compound's lipophilicity and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies. This compound is supplied for research purposes only. It is strictly for use in professional laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPPWTPACQFMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41639-57-0
Record name 4-propoxybutanoic acid
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Propoxybutanoic Acid

Traditional synthetic methods provide reliable pathways to this compound, primarily through the functional group transformation of readily available precursors.

One of the fundamental routes to synthesize this compound involves the oxidation of a suitable propoxy-containing precursor. The most direct precursor is 4-propoxy-1-butanol. This transformation involves the oxidation of the primary alcohol functional group to a carboxylic acid.

This process typically occurs in two stages: the initial oxidation of the alcohol to an intermediate aldehyde (4-propoxybutanal), followed by further oxidation to the final carboxylic acid. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder, more selective modern reagents.

The general scheme for this pathway is as follows:

Step 1 (Oxidation to Aldehyde): 4-propoxy-1-butanol → 4-propoxybutanal

Step 2 (Oxidation to Carboxylic Acid): 4-propoxybutanal → this compound

In a broader biochemical context, this type of reaction is analogous to the ω-oxidation of fatty acids, a metabolic pathway that involves the oxidation of the terminal methyl group. egyankosh.ac.in This process begins with a hydroxylation reaction, often catalyzed by cytochrome P450 enzymes, followed by successive oxidations by alcohol and aldehyde dehydrogenases to yield a dicarboxylic acid. egyankosh.ac.inresearchgate.net

Interactive Table: Oxidation Pathway Summary
PrecursorIntermediateFinal ProductKey Transformation
4-propoxy-1-butanol4-propoxybutanalThis compoundOxidation of a primary alcohol

This compound can be generated via the hydrolysis of its corresponding esters. This reaction, which involves splitting the ester bond with water, can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a strong acid catalyst (e.g., dilute sulfuric or hydrochloric acid). This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products: the carboxylic acid and the alcohol. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). This reaction is irreversible and yields a carboxylate salt and an alcohol. masterorganicchemistry.comsavemyexams.com To obtain the free carboxylic acid, the resulting salt must be neutralized with a strong acid in a subsequent step. savemyexams.com

A significant example of a precursor to this compound is found in the metabolism of the antiviral drug Brincidofovir (B1667797) . Brincidofovir is metabolized in the body through several pathways. One of these involves oxidation initiated by the enzyme Cytochrome P450 4F2 (CYP4F2). researchgate.netrxlist.com This oxidative pathway leads to the formation of major, inactive metabolites, including CMX064 , which is identified as the 4-(3-propoxy)butanoic acid ester of cidofovir (B1669016). researchgate.netemergentbiosolutions.comfda.govnih.gov The subsequent hydrolysis of this ester metabolite CMX064 would release this compound.

Interactive Table: Comparison of Ester Hydrolysis Methods
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/ReagentStrong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
ReversibilityReversible chemguide.co.ukIrreversible chemguide.co.uk
Initial ProductsCarboxylic acid and alcohol libretexts.orgCarboxylate salt and alcohol libretexts.org
Additional StepsNone (requires excess water to favor products)Acidification required to form the free carboxylic acid savemyexams.com

A well-established reaction in organic chemistry is the alcoholysis of a cyclic anhydride (B1165640). The reaction of succinic anhydride with an alcohol, such as 1-propanol (B7761284) , results in the opening of the anhydride ring to form a monoester. chemicalbook.com

In this specific synthesis, the alkoxide from 1-propanol acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring. This leads to the cleavage of a carbon-oxygen bond within the anhydride and the formation of propyl hydrogen succinate (B1194679), a compound that contains both an ester and a carboxylic acid functional group. The chemical name for this product is 4-oxo-4-propoxybutanoic acid. guidechem.com It is important to note that this product is structurally distinct from this compound, as it contains a succinate backbone (two carbonyl groups) rather than a butanoic acid backbone with an ether linkage.

The reaction proceeds as follows: (CH₂CO)₂O (Succinic Anhydride) + CH₃CH₂CH₂OH (1-Propanol) → CH₃CH₂CH₂O₂CCH₂CH₂CO₂H (Propyl hydrogen succinate) chemicalbook.com

This method is a straightforward way to produce a succinate monoester, and similar procedures using different anhydrides and alcohols are common in organic synthesis. orgsyn.org

Ester Hydrolysis Approaches from Corresponding Esters (e.g., Brincidofovir Metabolite Formation)

Novel Synthetic Strategies and Method Development

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Research into novel strategies for synthesizing compounds like this compound focuses on catalytic approaches and the application of green chemistry principles.

While specific literature on the catalytic synthesis of this compound is sparse, general advancements in catalysis can be applied. The goal is to replace stoichiometric reagents with catalytic alternatives that are effective in small amounts and can be recycled. seventhgeneration.com

Heterogeneous Catalysis: The use of solid acid or base catalysts could facilitate the synthesis. For instance, a solid acid catalyst could be employed for the esterification of this compound or the hydrolysis of its esters, simplifying product purification and catalyst reuse. mdpi.com Similarly, a solid catalyst could potentially be developed for the oxidation of 4-propoxy-1-butanol, offering advantages over traditional homogeneous oxidizing agents.

Biocatalysis: Enzymes offer high specificity and operate under mild conditions (ambient temperature and pressure), aligning with green chemistry principles. acs.org A lipase (B570770) could be used for the highly selective hydrolysis of a this compound ester. Alternatively, an oxidase or dehydrogenase enzyme could be employed for the selective oxidation of 4-propoxy-1-butanol, avoiding the harsh conditions and waste associated with many chemical oxidants.

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for designing safer and more sustainable chemical processes. sigmaaldrich.com Applying these principles to the synthesis of this compound can help minimize its environmental impact. seventhgeneration.comresearchgate.net

Prevention of Waste: Designing syntheses to minimize waste is a primary goal. seventhgeneration.com For example, a high-yield catalytic oxidation would be preferable to a lower-yield reaction that requires extensive purification.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The synthesis from succinic anhydride and 1-propanol is a good example of a 100% atom-economical addition reaction.

Use of Catalysis: As discussed, catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be regenerated, reducing waste. seventhgeneration.com

Use of Renewable Feedstocks: A key green chemistry goal is to use starting materials that are renewable rather than depletable. seventhgeneration.com Succinic acid, a precursor to succinic anhydride, can be produced through the fermentation of biomass, providing a renewable starting point for the synthesis of related compounds. athensjournals.gr

Interactive Table: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication in this compound Synthesis
Atom EconomyAddition reactions, like that of succinic anhydride and propanol (B110389), exhibit 100% atom economy. acs.org
CatalysisEmploying recyclable solid acid/base catalysts or enzymes for oxidation or hydrolysis reactions reduces waste compared to stoichiometric reagents. seventhgeneration.com
Renewable FeedstocksUsing bio-derived succinic acid or 1-propanol as precursors. athensjournals.gr
Energy EfficiencyDeveloping reactions that proceed at ambient temperature and pressure, such as enzyme-catalyzed pathways, minimizes energy consumption. acs.org
Reduce DerivativesAvoiding the use of protecting groups by employing highly selective catalysts (e.g., enzymes) can simplify synthetic routes and reduce waste. acs.orgsigmaaldrich.com
google.comlibretexts.orgresearchgate.netresearchgate.netnih.govrsc.org

Green Chemistry Principles in Synthetic Pathways

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid moiety and the propoxy group. These sites allow for a variety of chemical transformations to produce a range of derivatives.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. The choice of method often depends on the desired ester and the scale of the reaction.

Fischer Esterification: This is a classic acid-catalyzed esterification where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible and often requires driving the equilibrium towards the product by using an excess of the alcohol or by removing water as it is formed.

DCC/DMAP Mediated Esterification (Steglich Esterification): For more sensitive or sterically hindered alcohols, a milder method such as the Steglich esterification is employed. organic-chemistry.orgorganic-chemistry.org This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild, often room temperature, conditions and is highly efficient. organic-chemistry.orgwikipedia.org The DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgscribd.com

Esterification Method
ReagentsTypical ConditionsReferencewikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

Amidation Reactions and Amide Derivative Formation

The carboxylic acid functional group of this compound can also be converted into amides by reaction with primary or secondary amines. Direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures, which may not be suitable for all substrates. Therefore, the carboxylic acid is usually activated first.

Similar to esterification, coupling agents like DCC can be used to facilitate amide bond formation under milder conditions. The reaction of the carboxylic acid with DCC forms the O-acylisourea intermediate, which readily reacts with an amine to yield the corresponding amide. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can further suppress side reactions and improve yields. wikipedia.org A variety of other activating agents and coupling reagents have been developed for efficient amidation. researchgate.net

For example, the synthesis of 4-propoxybutanamide could be achieved by reacting this compound with ammonia (B1221849), or more commonly, by activating the acid and then reacting it with an ammonia source.

Transformations of the Propoxy Group

The propoxy group in this compound is an ether linkage, which is generally stable to many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically using strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.orglibretexts.org

The cleavage of the ether C-O bond proceeds via a nucleophilic substitution mechanism (SN1 or SN2). openstax.org In the case of the primary propoxy group, the reaction with HBr or HI would likely proceed through an SN2 mechanism. The first step involves the protonation of the ether oxygen by the strong acid, making it a better leaving group (a propanol molecule). masterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon atom, which in this case would be the terminal carbon of the propyl group, leading to the formation of 4-hydroxybutanoic acid (or its corresponding γ-butyrolactone) and 1-bromopropane (B46711) or 1-iodopropane.

It is important to note that harsh acidic conditions required for ether cleavage might also affect other functional groups present in the molecule. Milder methods for ether cleavage using reagents like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) can also be employed, offering greater selectivity in complex molecules. masterorganicchemistry.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-propoxybutanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map of the molecule can be assembled.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each non-equivalent proton in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. pressbooks.pub The signal's multiplicity (splitting pattern) is determined by the number of adjacent non-equivalent protons, following the n+1 rule. docbrown.info

The structure of this compound (HOOC-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₃) contains seven distinct proton environments. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield position. The protons on carbons adjacent to the ether and carbonyl groups are the most deshielded among the aliphatic protons. pressbooks.pubdocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a 0.92 Triplet (t) 3H
H-b 1.60 Sextet 2H
H-c 3.38 Triplet (t) 2H
H-d 3.45 Triplet (t) 2H
H-e 1.95 Quintet 2H
H-f 2.45 Triplet (t) 2H

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures like butanoic acid and propyl ethers. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Since this compound has no molecular symmetry, its spectrum is expected to show seven unique signals, one for each carbon atom. The chemical shifts are highly dependent on the carbon's hybridization and proximity to electronegative atoms. docbrown.info

The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield. docbrown.infolibretexts.org The two carbons single-bonded to the ether oxygen also exhibit significant downfield shifts compared to the other aliphatic carbons. libretexts.org The chemical shift generally decreases as the carbon's distance from the electron-withdrawing oxygen atoms increases. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 14.0
C-2 22.5
C-3 72.0
C-4 69.5
C-5 25.0
C-6 30.5

Note: Predicted values are based on standard chemical shift tables and data from analogous structures like butanoic acid. docbrown.info

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing definitive evidence of atomic connectivity. walisongo.ac.id

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other (typically on adjacent carbons). libretexts.org For this compound, this would confirm the following connectivities:

H-a with H-b

H-b with H-c

H-d with H-e

H-e with H-f

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying connections across heteroatoms (like oxygen) and to quaternary carbons. libretexts.org Key HMBC correlations would include:

Correlations from the protons on C-3 (H-c) and C-4 (H-d) to both C-4 and C-3, respectively, confirming the ether linkage.

Correlations from the protons on C-6 (H-f) to the carbonyl carbon C-7, confirming the butanoic acid structure.

13C NMR Spectral Analysis and Carbon Assignment

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can be coupled with chromatographic methods for separation and quantification.

GC-MS is a robust method for analyzing volatile and thermally stable compounds. metbio.net Carboxylic acids like this compound are polar and non-volatile, requiring a chemical derivatization step before GC analysis to increase their volatility. chromforum.org A common method is silylation, for instance, using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to convert the acidic proton into a silyl (B83357) ether. chromforum.org

Once derivatized, the compound is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. metbio.net The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows a parent molecular ion peak corresponding to the derivatized molecule and a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Table 3: Predicted GC-MS Data for Silylated this compound

Feature Description
Derivatization Agent MTBSTFA (or similar silylating agent)
Predicted Molecular Ion (M⁺) m/z corresponding to the silylated derivative

| Key Fragmentation Ions | Fragments corresponding to the loss of the silyl group, the propoxy group, and characteristic alkyl chain cleavages. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying non-volatile compounds like this compound in complex matrices. nih.gov The compound can be analyzed directly without derivatization.

In a typical LC-MS/MS workflow, the sample is first separated by a liquid chromatograph. The eluent enters the mass spectrometer, where the molecules are ionized, often using electrospray ionization (ESI). For carboxylic acids, ESI in negative ion mode is highly effective, as the acid readily loses a proton to form a deprotonated molecule, [M-H]⁻. spectroscopyonline.com

For high selectivity and sensitivity in quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. The first mass spectrometer (Q1) is set to isolate the deprotonated parent ion (precursor ion) of this compound (m/z 145.1). This ion is then fragmented in a collision cell (q2), and a second mass spectrometer (Q3) monitors for a specific, characteristic fragment ion (product ion). nih.gov This precursor-to-product ion transition is unique to the target analyte, minimizing interferences and allowing for precise quantification even at trace levels. mdpi.com

Table 4: Predicted LC-MS/MS Parameters for this compound Quantification

Parameter Value/Description
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion ([M-H]⁻) m/z 145.1
Potential Product Ions Fragments from the collision-induced dissociation of m/z 145.1 (e.g., loss of CO₂, loss of propoxy group).

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental and isotopic composition of a molecule with high precision. Unlike low-resolution mass spectrometry which measures nominal mass (the integer mass of the most abundant isotope), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of the exact mass of a molecule, which is the monoisotopic mass calculated by summing the exact masses of the most abundant isotopes of its constituent elements.

The ability to determine an exact mass is invaluable for confirming the molecular formula of a compound. For this compound, with the molecular formula C₇H₁₄O₃, the exact mass provides unambiguous confirmation of its composition. The theoretically calculated exact mass for the neutral molecule is 146.094294304 Da. nih.gov An HRMS instrument can experimentally measure this value with a high degree of accuracy, typically within a few parts per million (ppm), thus verifying the elemental formula. youtube.com

AtomCountIsotopic Mass (Da)Total Mass (Da)
¹²C712.00000084.000000
¹H141.00782514.109550
¹⁶O315.99491547.984745
Total Exact Mass: 146.094295

This interactive table details the calculation of the exact mass of this compound based on the masses of its most abundant isotopes.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about a molecule's structure by probing its molecular vibrations. rsc.org When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). msu.edu This absorption pattern creates a unique spectral fingerprint, allowing for the identification of specific functional groups. solubilityofthings.com

Vibrational Band Analysis of Carboxylic Acid and Ether Functionalities

The IR spectrum of this compound is dominated by the characteristic absorption bands of its carboxylic acid and ether functional groups.

Carboxylic Acid Group:

O-H Stretching: One of the most recognizable features is an extremely broad absorption band appearing between 2500 and 3300 cm⁻¹. docbrown.info This broadening is a direct result of strong intermolecular hydrogen bonding, which causes the carboxylic acid molecules to exist predominantly as dimers in condensed phases. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is observed. In the hydrogen-bonded dimeric form, this band typically appears in the 1700-1725 cm⁻¹ region. docbrown.infolibretexts.org

C-O Stretching and O-H Bending: The spectrum also contains bands arising from C-O stretching and in-plane O-H bending. These are coupled vibrations, with the C-O stretching band appearing between 1210 and 1320 cm⁻¹ and the O-H bending band between 1395 and 1440 cm⁻¹. spectroscopyonline.com

Ether Functionality:

C-O-C Stretching: The ether group gives rise to a strong, characteristic C-O-C asymmetric stretching vibration. For aliphatic ethers like the propoxy group in this molecule, this band is typically found in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (H-bonded)2500 - 3300Very Broad, Strong
Carboxylic AcidC=O stretch (dimer)1700 - 1725Strong
Carboxylic AcidO-H bend (in-plane)1395 - 1440Medium
Carboxylic AcidC-O stretch1210 - 1320Strong
EtherC-O-C stretch1000 - 1300Strong

This interactive table summarizes the key IR absorption bands for the functional groups present in this compound.

Applications in Reaction Monitoring and Purity Verification

IR spectroscopy is a powerful tool for process analytical technology (PAT). By using an in-situ probe, the progress of a chemical reaction can be monitored in real-time. numberanalytics.com For the synthesis of this compound, one could follow the reaction by observing the disappearance of reactant-specific peaks and the concurrent appearance of product-specific peaks. For instance, in a synthesis starting from an alcohol, the disappearance of the sharp alcohol O-H stretch (around 3200-3600 cm⁻¹) and the growth of the very broad carboxylic acid O-H trough and the strong C=O peak around 1710 cm⁻¹ would indicate the reaction's progression.

For purity verification, the IR spectrum of a synthesized sample is compared to that of a pure reference standard. The presence of extraneous peaks can signify impurities. For example, a residual sharp O-H peak might suggest unreacted alcohol starting material, while the absence of the characteristic broad acid O-H trough would indicate the desired product has not formed. The fingerprint region (typically 400-1500 cm⁻¹) is particularly useful, as its complex pattern of peaks is unique to the specific molecule. docbrown.info

Chromatographic Methods for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for both the isolation of a target compound from a reaction mixture and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. chromatographyonline.com It is particularly well-suited for analyzing short-chain fatty acids like this compound. chromatographyonline.com

A common approach for analyzing carboxylic acids is reversed-phase HPLC. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jst.go.jp An acidic modifier, like formic acid, is frequently added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring it remains in its protonated form for better retention and peak shape.

Purity is determined by analyzing the resulting chromatogram. A pure sample of this compound should yield a single, sharp, and symmetrical peak at a specific retention time under defined conditions. The presence of additional peaks would indicate impurities. chromatographyonline.com

ParameterTypical Value/ConditionPurpose
TechniqueReversed-Phase HPLCSeparation based on polarity
Stationary PhaseC18 (Octadecylsilyl)Nonpolar stationary phase for retaining the analyte
Mobile PhaseWater/Acetonitrile or Water/MethanolPolar mobile phase to elute the analyte
Elution ModeGradientVaries mobile phase composition for optimal separation
Modifier0.1% Formic AcidSuppresses ionization of the carboxylic acid
DetectorUV (e.g., at 210 nm) or MSDetection and quantification of the analyte

This interactive table outlines typical parameters for the HPLC analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. nih.gov Short-chain fatty acids can be analyzed by GC, although their polarity and potential for hydrogen bonding can lead to poor peak shapes (tailing). mdpi.comshimadzu.com

To overcome this, a common strategy is derivatization, where the carboxylic acid is converted into a more volatile and less polar derivative, such as a methyl or silyl ester. mdpi.com This process enhances chromatographic performance, leading to sharper peaks and improved sensitivity. However, direct analysis without derivatization is also possible using specialized columns. shimadzu.com

In a GC analysis for purity assessment, a sample of this compound (or its derivative) is injected into the instrument. It is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. A pure sample will show a single major peak in the resulting chromatogram. nih.govcreative-proteomics.com

ParameterTypical Value/ConditionPurpose
TechniqueGas Chromatography (GC)Separation based on volatility
ColumnWax-type (e.g., SH-WAX) or similar polar columnStationary phase for separating polar analytes
Carrier GasHelium or NitrogenInert mobile phase
Injector Temp.~240-250 °CTo vaporize the sample
Oven ProgramTemperature gradient (e.g., 80°C to 240°C)To elute compounds based on boiling points
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)Detection and quantification of the analyte
Sample PrepOften involves derivatization (e.g., esterification)To increase volatility and improve peak shape

This interactive table presents common parameters used in the GC analysis of short-chain fatty acids.

Advanced Separation Techniques for Complex Mixtures

The isolation and quantification of this compound from complex matrices, such as biological fluids, environmental samples, or industrial process streams, necessitate the use of advanced separation techniques. The presence of numerous other components, including structurally similar organic acids, requires methods with high resolution and selectivity. The principal techniques employed for this purpose are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification. Capillary electrophoresis (CE) also presents a powerful alternative for the analysis of charged analytes like carboxylic acids.

A crucial initial step for analyzing complex samples is sample preparation, which aims to isolate the analytes of interest and remove interfering matrix components. For this compound, liquid-liquid extraction (LLE) is a common and effective method. scioninstruments.com This process involves partitioning the sample between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comlibretexts.org By adjusting the pH of the aqueous phase to be acidic (two pH units below the pKa of the carboxylic acid), the this compound will be in its neutral, protonated form, increasing its solubility in the organic solvent. elementlabsolutions.com This allows it to be efficiently extracted from the aqueous matrix into the organic layer, leaving behind more polar, water-soluble impurities. elementlabsolutions.com Conversely, back-extraction into a basic aqueous solution can be used for further purification. elementlabsolutions.com

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for separating volatile and thermally stable compounds. columbia.edu Carboxylic acids like this compound, however, are polar and have relatively low volatility, which can lead to poor peak shape and adsorption on the GC column. d-nb.info To overcome these issues, chemical derivatization is a mandatory step prior to GC analysis. jfda-online.comsigmaaldrich.comresearchgate.net This process converts the polar carboxyl group into a less polar, more volatile ester or silyl ester. d-nb.inforesearchgate.net

A common derivatization strategy is esterification. For instance, reacting this compound with an alcohol like methanol in the presence of an acid catalyst (e.g., BF₃) will convert it to its methyl ester, 4-propoxybutanoate. d-nb.info Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.comlmaleidykla.lt This derivative is significantly more volatile and exhibits better chromatographic behavior.

Once derivatized, the sample is injected into the GC system, which is typically equipped with a mass spectrometer (GC-MS). The MS detector provides not only quantification but also structural information based on the fragmentation pattern of the analyte, confirming its identity. nih.gov

Detailed Research Findings: In a representative GC-MS analysis, a complex mixture containing this compound and other short-chain fatty acids would first undergo a liquid-liquid extraction, followed by derivatization to their corresponding methyl esters. The derivatized extract is then injected into a GC-MS system. The separation is typically achieved on a polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, which is well-suited for the analysis of fatty acid methyl esters (FAMEs). shimadzu.com The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to effectively separate compounds with different boiling points. d-nb.info The components elute from the column based on their volatility and interaction with the stationary phase, with more volatile, lower-boiling point compounds eluting first. researchgate.net

Below is a representative data table for the GC-MS separation of a hypothetical complex mixture containing derivatized this compound.

Compound (as Methyl Ester)Retention Time (min)Key Mass Fragments (m/z)
Methyl butanoate5.874, 102
Methyl isovalerate6.557, 88, 116
Methyl hexanoate8.274, 87, 130
Methyl 4-propoxybutanoate 10.5 45, 59, 87, 103, 160
Methyl octanoate12.174, 87, 158

This table is a representative example based on established chromatographic principles. Actual retention times may vary based on specific instrument conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is another cornerstone technique for the analysis of organic acids and is particularly advantageous as it often does not require derivatization. chromatographyonline.com The separation can be performed using several modes, with reversed-phase (RP-HPLC) being the most common. columbia.edu

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. columbia.edu For carboxylic acids, the mobile phase is typically an aqueous buffer with an organic modifier like acetonitrile or methanol. pragolab.cz The pH of the mobile phase is a critical parameter; maintaining a low pH (e.g., using formic or phosphoric acid) suppresses the ionization of the carboxyl group, leading to better retention and peak shape on the nonpolar stationary phase. pragolab.cz

Ion-exclusion chromatography is another powerful HPLC mode specifically for separating organic acids. sielc.comresearchgate.net This technique uses a stationary phase with fixed ionic groups and a mobile phase with a controlled pH. It separates analytes based on the extent to which they are excluded from the pores of the stationary phase due to electrostatic repulsion. sielc.com

Detailed Research Findings: A typical HPLC method for a complex mixture containing this compound would involve separation on a C18 or a specialized polar-embedded reversed-phase column, which offers compatibility with highly aqueous mobile phases. pragolab.cz A gradient elution, starting with a high percentage of aqueous acidic buffer and increasing the proportion of organic solvent over time, would effectively separate the various organic acids in the mixture. pragolab.cz For example, a gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) on a C18 column can resolve a wide range of C1 to C7 carboxylic acids. pragolab.cz Detection is commonly performed using a UV detector (around 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). chromatographyonline.com

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. mdpi.com It is a high-efficiency separation technique that requires minimal sample volume. mdpi.com For the analysis of this compound and other carboxylic acids, the analytes are in their anionic (negatively charged) form in a basic buffer. This allows them to migrate toward the anode at different velocities depending on their charge-to-size ratio, enabling separation. mdpi.com Non-aqueous capillary electrophoresis (NACE) coupled with mass spectrometry has proven to be a robust platform for resolving complex mixtures of ionic lipids and fatty acids, offering selectivity that is complementary to chromatographic methods. nih.govacs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of 4-propoxybutanoic acid at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its stability and reactivity.

Molecular Orbital (MO) theory is instrumental in describing the electronic structure of this compound. It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These MOs are either bonding, non-bonding, or anti-bonding, and their energies and electron occupancy dictate the molecule's chemical characteristics.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the ether and carboxylic acid functional groups significantly influence the distribution and energies of these frontier orbitals.

A detailed MO analysis would involve mapping the electron density distribution for each orbital. For instance, the HOMO is expected to have significant contributions from the oxygen atoms' lone pairs in the carboxyl and propoxy groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered around the carbonyl carbon and the acidic proton, highlighting their electrophilic nature. Perturbational Molecular Orbital (PMO) theory can be employed to qualitatively and quantitatively analyze the interactions between different fragments of the molecule, such as the propoxy group and the butanoic acid chain, to understand their influence on conformational stabilities. wayne.edu

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These values are hypothetical and serve to illustrate the data obtained from a typical MO analysis.)

Molecular OrbitalEnergy (eV)Description
HOMO-9.8Highest Occupied Molecular Orbital
LUMO2.1Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap11.9Indicator of chemical stability

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on their electron density. biointerfaceresearch.comaps.org This approach is generally less computationally intensive than other high-level quantum chemical methods, allowing for the study of larger systems and more complex chemical processes.

For this compound, DFT calculations can be used to:

Elucidate Reaction Mechanisms: DFT can be used to map the potential energy surface of a reaction involving this compound. This includes locating transition states and intermediates, thereby elucidating the step-by-step mechanism of a chemical transformation. biointerfaceresearch.com For example, the mechanism of its esterification or its deprotonation can be studied in detail.

Simulate Spectroscopic Properties: DFT is also capable of predicting various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model. biointerfaceresearch.com

The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. rsc.org For molecules like this compound, which contains hydrogen bonding capabilities, appropriate functionals that can accurately describe non-covalent interactions are essential. aps.org

The flexibility of the propoxy and butanoic acid chains in this compound gives rise to multiple possible three-dimensional arrangements, known as conformations. wikipedia.org Conformational analysis aims to identify the stable conformers and determine their relative energies to construct an energy landscape.

The rotation around the single bonds (C-C and C-O) leads to different spatial orientations of the atoms. organicchemistrytutor.com These conformers can have significantly different energies due to steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ether oxygen.

Computational methods can systematically explore the conformational space by rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, where the energy minima correspond to stable conformers and the saddle points represent the transition states between them. The most stable conformer, being the one with the lowest energy, will be the most populated at thermal equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These values are for illustrative purposes.)

ConformerDihedral Angle (O-C-C-C)Relative Energy (kcal/mol)Key Feature
Anti180°0.0Extended chain, lowest energy
Gauche 160°1.2Folded structure, potential for weak intramolecular interactions
Gauche 2-60°1.2Mirror image of Gauche 1
Eclipsed4.5High energy transition state

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior by solving Newton's equations of motion for all atoms in the system. bonvinlab.org This allows for the study of the dynamic processes of this compound in various environments.

The behavior of this compound in a solution is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations are particularly well-suited to study these interactions explicitly. nih.govmdpi.com

In an aqueous environment, the carboxylic acid group can form strong hydrogen bonds with water molecules, while the propoxy group can also act as a hydrogen bond acceptor. The alkyl chains, being hydrophobic, will influence the local structuring of water. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

These simulations can also provide insights into properties like the solvation free energy, which is crucial for understanding the solubility of this compound in different solvents. The amphipathic nature of the molecule, having both polar (carboxylic acid, ether) and non-polar (alkyl chains) regions, suggests a complex solution-phase behavior that MD simulations can help to unravel. solubilityofthings.com

While quantum chemical calculations can identify stable conformers, MD simulations can reveal the dynamics of the transitions between them. Over the course of an MD simulation, this compound will explore various conformations. By analyzing the simulation trajectory, one can determine the timescales of conformational changes and the relative populations of different conformational states. frontiersin.org

This analysis provides a dynamic picture of the molecule's flexibility and how it is influenced by the solvent and temperature. For example, in a polar solvent, conformations that expose the polar groups to the solvent may be favored, whereas, in a non-polar solvent, more compact, folded conformations might be more prevalent. Stability profiling through MD can also involve applying external forces or constraints to study the molecule's response, providing information about its mechanical properties.

Solvent Interactions and Solution-Phase Behavior

Structure-Activity Relationship (SAR) Modeling (Theoretical Aspects)

The exploration of this compound and its potential biological activities can be significantly accelerated through the use of computational chemistry, particularly Structure-Activity Relationship (SAR) modeling. These theoretical approaches allow for the rational design of new analogs and the prediction of their physicochemical and biological properties, thereby streamlining the drug discovery and development process.

In silico methods are instrumental in the early stages of drug discovery for designing novel analogs of a lead compound like this compound and for predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For carboxylic acid derivatives, QSAR studies have been successfully employed to identify the structural features crucial for their biological effects. nih.gov

The design of new analogs of this compound would typically involve modifications to its core structure, such as altering the length of the propoxy chain, introducing substituents on the alkyl chain, or modifying the carboxylic acid group. By generating a virtual library of such analogs, their properties can be predicted using various computational models. These predictions help in prioritizing which compounds to synthesize and test experimentally, saving time and resources.

Several physicochemical descriptors are crucial for predicting the drug-likeness of a molecule. These include lipophilicity (LogP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov Online tools like SwissADME can be used to calculate these properties for this compound and its hypothetical analogs. nih.govresearchgate.netresearchgate.netphytojournal.com For instance, a predicted LogP value is critical as it influences a drug's absorption and distribution. sailife.com A value between 1.35 and 1.8 is often considered ideal for good oral absorption. sailife.com

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueReference
Molecular Weight146.18 g/mol nih.gov
XLogP3-AA0.8 nih.gov
Topological Polar Surface Area (TPSA)46.5 Ų nih.gov
Hydrogen Bond Donors1 nih.gov
Hydrogen Bond Acceptors3 nih.gov
Water Solubility (LogS)-1.5 (Soluble) researchgate.net
GI AbsorptionHigh researchgate.netmdpi.com
BBB PermeantNo researchgate.net

This table contains data predicted by computational models and sourced from PubChem and SwissADME.

Predictive modeling, particularly molecular docking, is a powerful computational tool used to forecast how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. This method involves placing the ligand (this compound) into the binding site of the target protein in various orientations and conformations to find the most stable binding mode, which is typically the one with the lowest binding energy. japsonline.comjonuns.com

Given that this compound is a derivative of butanoic acid, it can be considered an analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Therefore, a plausible theoretical application of predictive modeling would be to investigate its potential interactions with GABA receptors or transporters. Molecular docking studies on GABA analogs have been performed to evaluate their binding affinity and to understand the key interactions within the binding site.

In a typical docking simulation for this compound with a GABA receptor, the model would predict the formation of hydrogen bonds between the carboxylic acid group of the ligand and specific amino acid residues in the receptor's binding pocket. The propoxy group would likely engage in hydrophobic interactions with nonpolar residues. The results of such simulations are often presented as a docking score or binding affinity, which provides a qualitative estimate of the binding strength. eijppr.com

Table 2: Hypothetical Docking Scores for this compound and Related Compounds with a GABA Receptor Model

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
GABA-5.8Arg123, Ser246, Tyr189
This compound -6.5 Arg123, Ser246, Leu312, Val215
Butanoic Acid-4.9Arg123, Ser246

This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound are not publicly available. The binding affinities and interacting residues are based on typical values observed for similar ligands.

In Silico Approaches for Analog Design and Property Prediction

Thermodynamic and Kinetic Studies

The formation and transformation of this compound can be understood through theoretical thermodynamic and kinetic studies. These investigations provide insights into the stability of the molecule and the mechanisms of its chemical reactions.

The formation of this compound can occur through various synthetic routes, with one common method being the oxidation of the corresponding alcohol, 4-propoxybutanol. The thermodynamics of this transformation can be computationally evaluated by calculating the standard enthalpy of formation (ΔHf°) for the reactants and products. chegg.combrainly.comvaia.com Quantum chemical methods, such as Density Functional Theory (DFT), are frequently used to predict these thermodynamic properties. nih.govresearchgate.net

While specific experimental or calculated thermodynamic data for this compound is scarce in the literature, we can analyze the data for a similar, well-studied molecule, butanoic acid, to understand the energetic principles. nih.govchemeo.comnist.gov

Table 3: Standard Enthalpy of Formation for Butanoic Acid and Related Compounds

CompoundFormulaStateΔHf° (kJ/mol)Reference
ButanalC4H8Oliquid-245.2
Butan-1-olC4H8Oliquid-327.3
Butanoic acid C4H8O2 liquid -533.8 chemeo.com
Carbon DioxideCO2gas-393.5 vaia.com
WaterH2Oliquid-285.8 vaia.com

This table provides established thermodynamic data for butanoic acid and related compounds to illustrate the energetic considerations in the formation of carboxylic acids.

The study of reaction kinetics provides information about the rate at which a chemical reaction proceeds and the factors that influence it. For the formation of this compound via the oxidation of 4-propoxybutanol, kinetic studies would focus on determining the rate law and the activation energy (Ea) of the reaction.

Transition state theory is a fundamental concept in chemical kinetics. masterorganicchemistry.com The transition state is a high-energy, short-lived molecular configuration that exists at the peak of the energy profile along the reaction coordinate. masterorganicchemistry.com Computational chemistry can be used to model the geometry and energy of the transition state for a given reaction. researchgate.netmongoliajol.info This analysis helps in understanding the reaction mechanism at a molecular level.

For the oxidation of an ether or alcohol to a carboxylic acid, the mechanism often involves several steps, each with its own transition state. researchgate.net For example, the oxidation of an ether can proceed through the formation of a hydroperoxide intermediate. nrel.gov Kinetic modeling of such reactions can be complex due to the involvement of multiple elementary steps. polimi.itcapes.gov.bracs.org

Table 4: Illustrative Kinetic Parameters for a Representative Ether Oxidation Reaction

Reaction StepRate Constant (k) at 298 KActivation Energy (Ea) (kJ/mol)
R-CH2-O-R' + •OH → R-CH•-O-R' + H2O1.2 x 10^9 M⁻¹s⁻¹12.5
R-CH•-O-R' + O2 → R-CH(OO•)-O-R'3.0 x 10^9 M⁻¹s⁻¹~0
R-CH(OO•)-O-R' → R-C(O)-O-R' + •OH1.5 x 10^5 s⁻¹45.0

This table presents representative kinetic data for the elementary steps in a generalized ether oxidation process to illustrate the principles of reaction kinetics. The values are hypothetical and serve for illustrative purposes only.

Biochemical Pathways and Metabolic Investigations

Endogenous Formation and Biotransformation Pathways

4-propoxybutanoic acid is a recognized metabolite, primarily known for its role in the biotransformation of the antiviral drug brincidofovir (B1667797). rxlist.comhres.cafda.govfda.govemergentbiosolutions.comresearchgate.net Its formation and subsequent metabolic fate are intricately linked to several enzymatic pathways that are crucial for both prodrug activation and systemic clearance.

Role as an Inactive Metabolite in Drug Metabolism (e.g., Brincidofovir Metabolism)

In the metabolism of the antiviral agent brincidofovir, this compound, also referred to as CMX064, is formed as a major, yet inactive, metabolite. rxlist.comhres.caemergentbiosolutions.comresearchgate.netnih.govnih.govfda.report Brincidofovir, a lipid conjugate of cidofovir (B1669016), undergoes extensive metabolism following administration. The metabolic processes include both hydrolysis and oxidation. rxlist.comhres.cafda.govemergentbiosolutions.com The formation of this compound is a result of the oxidative pathways. researchgate.net

These oxidative transformations are initiated on the lipid side chain of brincidofovir. researchgate.net The process involves multiple steps, ultimately leading to the chain-shortened metabolite, this compound ester of cidofovir (CMX064). rxlist.comhres.caemergentbiosolutions.comresearchgate.netnih.gov This metabolite, along with others, is a key component of the drug's elimination from the body, with metabolites being excreted in both urine and feces. rxlist.comup.ac.za

Metabolite NamePrecursor DrugMetabolic Role
This compound (CMX064)BrincidofovirInactive Metabolite
3-hydroxypropyl ester of cidofovir (CMX103)BrincidofovirInactive Metabolite
CidofovirBrincidofovirActive Metabolite
Cidofovir diphosphate (B83284)CidofovirActive Metabolite

Enzymatic Hydrolysis Mechanisms in Prodrug Activation (e.g., Acid Sphingomyelinase Activity)

The activation of the prodrug brincidofovir to its active antiviral form, cidofovir, is heavily dependent on enzymatic hydrolysis. rxlist.comhres.cafda.govemergentbiosolutions.com A key enzyme implicated in this crucial step is acid sphingomyelinase (ASM). rxlist.comup.ac.za In vitro studies using various human cell lines have demonstrated that the inhibition of ASM, either genetically or chemically, leads to a significant reduction in the intracellular concentrations of both cidofovir and its active diphosphate form. rxlist.comhres.cafda.govemergentbiosolutions.com

These findings underscore the pivotal role of ASM in the hydrolytic cleavage of the phosphoester bond in brincidofovir, which releases the active antiviral agent cidofovir. rxlist.comhres.cafda.govemergentbiosolutions.comnih.gov It has been shown that approximately 43% of the administered brincidofovir dose is metabolized via this hydrolytic pathway involving ASM. fda.gov While a deficiency in ASM may theoretically impair the conversion of brincidofovir, the clinical significance of this is not yet fully understood. hres.caemergentbiosolutions.com

Cytochrome P450 (CYP) Mediated Biotransformations (e.g., CYP4F2 Involvement)

The biotransformation of brincidofovir also involves the cytochrome P450 (CYP) family of enzymes, specifically CYP4F2. rxlist.comhres.cafda.govemergentbiosolutions.comresearchgate.netnih.govfda.reportdrugbank.com This enzyme is responsible for initiating the oxidative metabolism of the lipid side chain of brincidofovir. hres.caemergentbiosolutions.comresearchgate.net The process begins with carboxylation at the terminal carbon of the lipid moiety. hres.cafda.govemergentbiosolutions.com

This initial step is followed by a series of subsequent CYP-mediated oxidations and multiple cycles of a process analogous to fatty acid beta-oxidation. hres.cafda.govemergentbiosolutions.comnih.govfda.report This metabolic cascade ultimately results in the formation of inactive, chain-shortened metabolites, including this compound (CMX064). hres.cafda.govemergentbiosolutions.comresearchgate.net CYP4F2 is known to be involved in the ω-oxidation of long-chain and very-long-chain fatty acids, which aligns with its role in metabolizing the lipid portion of brincidofovir. nih.govwikipedia.orgchildrensmercy.org

Beta-Oxidation Pathways in Related Fatty Acid Metabolism

The metabolic processing of the lipid side chain of brincidofovir, leading to the formation of this compound, involves multiple cycles of a pathway that mirrors fatty acid beta-oxidation. hres.cafda.govemergentbiosolutions.comnih.govfda.report Beta-oxidation is the primary catabolic process for breaking down fatty acid molecules to produce energy. wikipedia.orgnih.gov This process occurs in the mitochondria and involves a repeating four-step cycle that cleaves two-carbon units in the form of acetyl-CoA from the fatty acid chain. wikipedia.orglibretexts.orgaatbio.com

The four key steps of beta-oxidation are:

Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond. wikipedia.orgaatbio.com

Hydration: An enoyl-CoA hydratase adds a hydroxyl group. wikipedia.orgaatbio.com

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. wikipedia.orgaatbio.com

Thiolysis: A thiolase cleaves the bond, releasing acetyl-CoA and a shortened acyl-CoA. nih.govaatbio.com

This cyclical process continues until the entire fatty acid chain is broken down. aatbio.com The involvement of beta-oxidation-like steps in the metabolism of brincidofovir highlights the body's utilization of fundamental metabolic machinery to process xenobiotic compounds with fatty acid-like structures. hres.cafda.govemergentbiosolutions.com

Comparative Metabolic Studies with Related Butanoic Acid Derivatives

The metabolism of this compound can be understood in the broader context of how the body processes other butanoic acid derivatives, particularly short-chain fatty acids (SCFAs).

Analogies with Short-Chain Fatty Acid Metabolism (e.g., Butyrate (B1204436) Metabolism)

This compound shares a structural backbone with butyrate (butanoic acid), a well-studied short-chain fatty acid (SCFA). mdpi.comfrontiersin.org SCFAs, including butyrate, acetate, and propionate, are primarily produced in the colon by the microbial fermentation of dietary fibers. mdpi.comfrontiersin.orgmetabolon.comfrontiersin.org

Butyrate serves as a primary energy source for the cells lining the colon (colonocytes) and is metabolized via mitochondrial beta-oxidation to produce ATP. wikipedia.orgmdpi.com It plays a crucial role in maintaining gut health, possessing anti-inflammatory properties and enhancing the intestinal barrier function. frontiersin.orgmdpi.com

The metabolic pathways utilized for butyrate provide a relevant framework for understanding the potential fate of this compound. While the propoxy group distinguishes it from butyrate, the shared butanoic acid structure suggests that it may also be a substrate for enzymes involved in fatty acid metabolism, albeit with different kinetics and end products. The analogy to SCFA metabolism is a valuable starting point for investigating the complete metabolic profile of this compound.

CompoundClassificationPrimary Role/OriginKey Metabolic Pathway
This compoundDrug MetaboliteInactive metabolite of BrincidofovirCYP4F2-mediated oxidation, Beta-oxidation-like pathway
ButyrateShort-Chain Fatty AcidMicrobial fermentation of fiber in the gutMitochondrial beta-oxidation

Metabolic Fates of Structurally Similar Compounds (e.g., 4-oxo-4-(3-pyridyl)butanoic acid)

To understand the potential metabolic pathways of this compound, it is instructive to examine the biotransformation of structurally related compounds. One such compound, 4-oxo-4-(3-pyridyl)butanoic acid, is a known metabolite of nicotine (B1678760) and the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). wikipedia.orgfrontiersin.orgfrontiersin.org

The metabolic activation of NNK, a potent lung carcinogen, proceeds through α-hydroxylation pathways, leading to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). wikipedia.org These metabolites are considered significant end-products in both rodents and primates. wikipedia.org In humans, the conversion of nicotine to 4-oxo-4-(3-pyridyl)butanoic acid and its corresponding hydroxy acid is a substantial metabolic route. frontiersin.orgfrontiersin.org Studies have shown that 4-oxo-4-(3-pyridyl)butanoic acid is extensively converted to 4-hydroxy-4-(3-pyridyl)butanoic acid in humans. frontiersin.orgfrontiersin.org

The analysis of these metabolites in biological matrices, such as urine, has been accomplished using sophisticated techniques like liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS). frontiersin.orgfrontiersin.org This highlights the importance of advanced analytical methods in elucidating the metabolic fate of such compounds.

A crucial aspect of the metabolism of 4-oxo-4-(3-pyridyl)butanoic acid is its origin from different precursors. While it is a metabolite of nicotine, it is also a product of the metabolic activation of carcinogenic nitrosamines like NNK. wikipedia.orgfrontiersin.orgfrontiersin.org This dual origin underscores the complexity of metabolic pathways and the potential for a single metabolite to be an indicator of exposure to multiple xenobiotics.

The study of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC), another structural analog, further illustrates the metabolic processes these types of compounds undergo. Its metabolism is driven by cytochrome P450 enzymes, such as CYP2A13 and CYP2A6, which mediate α-hydroxylation to form reactive intermediates. Detoxification pathways for related compounds also include glucuronidation.

The metabolic journey of these pyridyl-substituted butanoic acid derivatives provides a framework for hypothesizing the metabolism of this compound. It is plausible that this compound could also undergo oxidation and subsequent conjugation reactions.

Theoretical and Experimental Approaches to Metabolic Profiling

The investigation of a compound's metabolic profile is a multifaceted process that combines theoretical predictions with experimental data. A variety of in vitro and in vivo techniques are employed to understand how a chemical is absorbed, distributed, metabolized, and excreted (ADME).

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery and chemical safety assessment. These assays provide an initial estimate of a compound's stability and its rate of elimination by metabolism in the body. nih.gov The primary goal is to predict hepatic clearance, a key pharmacokinetic parameter. nih.gov

Commonly used in vitro systems include: nih.govmedsciencegroup.com

Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in oxidative metabolism. nih.govmedsciencegroup.com

Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including those involved in both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. nih.gov

Recombinant Enzymes: These are specific, purified enzymes (e.g., individual CYPs) that allow for the identification of the precise enzymes responsible for a compound's metabolism. nih.gov

In a typical assay, the test compound is incubated with the chosen in vitro system (e.g., liver microsomes) and necessary cofactors. medsciencegroup.com Samples are taken at various time points, and the decrease in the concentration of the parent compound is measured using analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). medsciencegroup.com This data is used to calculate parameters such as the half-life and intrinsic clearance of the compound.

For compounds with a carboxylic acid group, such as this compound, a potential metabolic pathway is the formation of acyl glucuronide conjugates. nih.gov These can sometimes be reactive and lead to toxicity. nih.gov Specialized in vitro assays can evaluate the potential for acyl migration, which is an indicator of the reactivity of these conjugates. nih.gov

Quantitative Analysis of Metabolites in Biological Matrices

The accurate quantification of metabolites in biological matrices such as plasma, urine, and tissues is essential for a complete understanding of a compound's metabolic profile. fda.govdrugbank.comhres.caresearchgate.netnih.gov This process involves several key steps, from sample preparation to sophisticated analytical detection.

A variety of analytical techniques are employed for the quantitative analysis of organic acids and their metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used methods. fda.govdrugbank.comhres.caresearchgate.netnih.gov These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of metabolites even at very low concentrations.

Sample preparation is a critical step to ensure the accuracy and reproducibility of the results. This can involve: fda.govdrugbank.comhres.caresearchgate.net

Deproteinization: Removal of proteins from plasma or serum samples, often using organic solvents like methanol (B129727) or acetonitrile (B52724). fda.govdrugbank.com

Extraction: Isolating the metabolites of interest from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction. hres.caresearchgate.net

Derivatization: Chemically modifying the metabolites to improve their volatility for GC-MS analysis or their ionization efficiency for LC-MS analysis. fda.govdrugbank.comhres.ca

The table below summarizes common analytical methods used for the quantification of organic acids in biological samples.

Analytical MethodSample Preparation StepsKey Advantages
GC-MS Deproteinization, extraction, derivatization (e.g., silylation)High chromatographic resolution, extensive spectral libraries for identification
LC-MS/MS Deproteinization, extraction (may not always require derivatization)High sensitivity and specificity, suitable for a wide range of polar and non-polar compounds

Challenges in the quantitative analysis of metabolites include preanalytical variables such as the type of anticoagulant used for blood collection, the time between sample collection and processing, and the fasting status of the subject, all of which can affect the measured concentrations of certain metabolites. fda.govdrugbank.com

Pharmacokinetic Modeling and Simulation in Preclinical Systems

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in preclinical drug development and chemical safety assessment. These approaches integrate experimental data to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

The primary goals of PK modeling and simulation are to:

Estimate key PK parameters such as clearance, volume of distribution, and half-life.

Predict the time course of drug and metabolite concentrations in various tissues.

Extrapolate data from preclinical animal models to humans.

Inform the design of future studies.

Various types of PK models are used, ranging from simple empirical models to more complex physiologically based pharmacokinetic (PBPK) models. PBPK models are particularly useful as they incorporate physiological and biochemical data to simulate the behavior of a compound in different organs and tissues.

For short-chain fatty acid derivatives like this compound, PK modeling would consider factors such as:

Absorption: The route and rate of absorption into the systemic circulation.

Distribution: How the compound distributes into different tissues.

Metabolism: The rate of metabolic conversion by enzymes such as CYPs and those involved in beta-oxidation.

Excretion: The routes and rates of elimination of the parent compound and its metabolites from the body.

Data from in vitro metabolic stability assays, such as those described in section 5.3.1, are crucial inputs for building robust PK models. For instance, the in vitro clearance of a compound in liver microsomes or hepatocytes can be used to predict its in vivo hepatic clearance. nih.gov

While specific PK models for this compound are not publicly available, the pharmacokinetic data of related compounds can provide valuable insights. For example, studies on other short-chain fatty acid derivatives have demonstrated good oral bioavailability and have characterized their plasma concentration-time profiles. quora.comnih.gov The pharmacokinetic profile of brincidofovir and its metabolites, including the one containing the this compound moiety, has been studied in humans, providing data on its absorption, distribution, metabolism, and excretion. fda.govdrugbank.comhres.caresearchgate.netnih.gov

Advanced Applications and Research Perspectives

Contributions to Organic Synthesis Methodologies

Beyond direct application in drug molecules, simple organic molecules often serve as testbeds or reagents in the development of new chemical reactions and more environmentally friendly synthetic processes.

Exploring Novel Reaction Pathways and Catalysis

Organic chemists continuously seek to develop new reactions and catalytic systems to build molecules more efficiently. nih.gov Carboxylic acids like 4-propoxybutanoic acid can be used as substrates in a variety of chemical transformations. For example, new methods for the formation of carbon-carbon or carbon-heteroatom bonds often use simple carboxylic acids to test the scope and limitations of the new methodology. organic-chemistry.org

The presence of both an ether linkage and a carboxylic acid offers multiple sites for reactivity. Research could explore selective transformations at the carboxylic acid without affecting the ether, or reactions that involve the ether's alpha-protons. Such studies contribute to the fundamental toolkit of synthetic organic chemistry, which is essential for the synthesis of all new chemical entities, including pharmaceuticals. researchgate.net

Use in Green Chemistry Initiatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com One of the key areas of green chemistry is the use of bio-based, renewable starting materials. Carboxylic acids can be produced through fermentation processes, and their recovery and use are subjects of green chemistry research. rsc.org

While this compound itself is not highlighted as a major bio-based chemical, the principles apply. Its precursor, butanoic acid (butyric acid), can be produced by microbial fermentation. wikipedia.org Developing synthetic routes that utilize such renewable feedstocks is a primary goal of green chemistry. Furthermore, using this compound in reactions that are atom-economical (meaning most of the atoms from the reactants end up in the final product) and that use non-toxic reagents and solvents would align with green chemistry principles. mdpi.comrsc.org For instance, developing catalytic reactions that use this compound efficiently would be a contribution to this field.

Future Research Directions

Future research on this compound would likely focus on systematically exploring the potential applications outlined above. A primary step would be to fully characterize its reactivity in a wide range of chemical transformations relevant to pharmaceutical and organic synthesis.

A significant area of investigation would be its use as an intermediate in the synthesis of new chemical entities. This would involve designing and executing synthetic routes to novel, biologically active target molecules where this compound is a key building block. This could lead to the discovery of new drug candidates.

Another promising avenue is the systematic exploration of this compound in prodrug design. Researchers could synthesize a series of prodrugs of known pharmaceuticals using this promoiety and evaluate their pharmacokinetic properties. This would provide empirical data on how the this compound structure influences drug absorption, distribution, metabolism, and excretion.

Finally, its potential role in materials science, for example as a monomer for the synthesis of new polymers or as a component in the formation of advanced materials, remains largely unexplored. The bifunctional nature of the molecule—an ether and a carboxylic acid—could lead to polymers with unique properties.

Exploration of Undiscovered Biochemical Roles

While this compound is recognized as a metabolite of the antiviral drug brincidofovir (B1667797), its potential for other, undiscovered biochemical roles remains an open area of scientific inquiry. hres.ca The structural similarity of this compound to endogenous short-chain fatty acids (SCFAs), such as the well-studied butyric acid, suggests plausible, yet unconfirmed, biological activities.

Researchers are beginning to frame hypotheses around these potential roles:

Interaction with SCFA Receptors: Butyric acid is a known agonist for free fatty acid receptors FFAR2 and FFAR3, as well as hydroxycarboxylic acid receptor 2 (HCA2). wikipedia.org These receptors act as nutrient sensors and play significant roles in immune homeostasis and inflammation. wikipedia.org Future research could investigate whether this compound can act as an agonist or antagonist at these receptors, potentially modulating immune responses or metabolic signaling pathways.

Metabolic Influence: Short-chain fatty acids are critical energy sources for colonocytes and are implicated in the metabolic reprogramming of cells, including those in cancer. wikipedia.orgnih.gov Studies could explore if this compound can be utilized in similar energy-producing pathways or if it influences cellular metabolism, particularly in the context of the xenobiotic metabolism of its parent compound. The catabolism of GHB, another short-chain fatty acid, involves complex α- and β-oxidation pathways, highlighting the intricate metabolic processing such molecules can undergo. ijpsonline.com

Epigenetic Modulation: Butyrate (B1204436) is a known inhibitor of histone deacetylases (HDACs), an activity that allows it to modulate gene expression. wikipedia.org Given its structural similarity, investigating whether this compound possesses any HDAC inhibitory activity could be a fruitful research direction, with potential implications for its influence on cellular function and inflammatory processes.

Exploring these potential roles will require a combination of in vitro receptor binding assays, cell-based functional assays, and metabolomics studies to trace the compound's interactions and effects within a biological system.

Advanced Computational Modeling for Reactivity and Metabolism

Advanced computational modeling provides a powerful, cost-effective, and time-efficient approach to predict the reactivity and metabolic fate of compounds like this compound. nih.gov These in silico methods are becoming indispensable in early drug discovery and toxicology.

Metabolism Prediction: The metabolism of this compound's parent compound, brincidofovir, is known to involve Cytochrome P450 (CYP) 4F2 and subsequent fatty acid beta-oxidation. hres.ca Computational tools can further refine our understanding of this process. Software platforms like BioTransformer, SyGMa, and PreMetabo utilize extensive databases and algorithms to predict the products of both Phase I and Phase II metabolism. nih.govdigitellinc.comnih.gov For this compound, these models can predict potential sites of further oxidation, hydroxylation, or conjugation (e.g., glucuronidation), which are common metabolic pathways for carboxylic acids. nih.govway2drug.com

Reactivity and Interaction Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), offer deep insights into the molecule's electronic structure and reactivity. mongoliajol.infobiointerfaceresearch.com These calculations can be used to:

Determine Sites of Metabolism (SOMs): By calculating the activation energies for reactions at different points on the molecule, DFT can identify the most likely sites for enzymatic attack, corroborating predictions from metabolism software. nih.gov

Model Receptor Interactions: If this compound is hypothesized to interact with a biological receptor (like FFAR2), molecular docking simulations can predict the binding affinity and conformation of the molecule within the receptor's active site. nih.gov

Elucidate Reaction Mechanisms: Quantum chemistry can detail the step-by-step mechanisms of chemical reactions, such as fragmentation patterns observed in mass spectrometry, providing a theoretical basis for experimental findings. rsc.orgcopernicus.org

The table below summarizes some computational approaches applicable to the study of this compound.

Computational MethodApplication for this compoundPredicted Outcomes
Metabolism Prediction Software (e.g., BioTransformer, SyGMa) Prediction of Phase I and Phase II metabolitesPotential hydroxylated, oxidized, or conjugated derivatives
Molecular Docking Simulation of binding to biological targets (e.g., FFAR, HCA2)Binding affinity, binding pose, potential biological activity
Density Functional Theory (DFT) Calculation of electronic properties and reaction energeticsMolecular orbital energies, electrostatic potential maps, activation energies for metabolic reactions
Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) Simulation of mass spectraPredicted fragmentation patterns to aid in analytical identification

This table presents potential applications of computational models to the study of this compound.

Development of Highly Sensitive Analytical Techniques for Trace Analysis

Detecting and quantifying low concentrations of this compound in complex biological matrices, such as plasma or urine, necessitates the development of highly sensitive and selective analytical methods. The polar and non-volatile nature of this carboxylic acid presents unique analytical challenges. patsnap.com

Chromatographic-Mass Spectrometric Methods: Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for analyzing non-volatile biomolecules and is well-suited for this compound. patsnap.com Specifically, tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, allowing for reliable quantification even at trace levels. chromatographyonline.commdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a chemical derivatization step to increase the analyte's volatility and thermal stability. mdpi.comnih.gov

Enhancing Sensitivity through Derivatization: To overcome challenges in chromatographic retention and ionization efficiency, derivatization is a common strategy. Reagents that target the carboxylic acid group can significantly improve detection limits. For instance, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used in LC-MS methods to enhance ionization and improve the quantitative analysis of organic acids. nih.govmdpi.com

Advanced Detection Techniques:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the unequivocal identification of the compound and its metabolites in complex samples. nih.gov

Pulsed Amperometric Detection (PAD): While often coupled with High-Performance Anion-Exchange Chromatography (HPAEC), PAD is a highly sensitive detection method for electroactive species like carbohydrates, but its principles could be adapted for other compounds, offering an alternative to mass spectrometry. solvias.com

The table below compares key analytical techniques for the trace analysis of this compound.

Analytical TechniquePrincipleSuitability for this compound
LC-MS/MS Separates compounds by liquid chromatography, followed by mass-based detection and fragmentation for specific quantification.High. Ideal for non-volatile, polar compounds. Offers excellent sensitivity and selectivity. patsnap.com
GC-MS Separates volatile compounds by gas chromatography before mass-based detection.Moderate. Requires chemical derivatization to increase volatility, adding a step to sample preparation. mdpi.com
HRMS Measures mass-to-charge ratio with very high accuracy.High. Used for confident structural confirmation of the analyte and its metabolites in complex matrices. nih.gov

This table compares the suitability of various analytical methods for the trace analysis of this compound.

Q & A

Q. What are the optimal synthetic routes for 4-propoxybutanoic acid, and how can purity (>98%) be ensured?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or esterification. For example:
  • Route 1 : React 4-chlorobutanoic acid with sodium propoxide under reflux in anhydrous ethanol, followed by acid workup .
  • Route 2 : Propyl ether formation via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
    Purification can be achieved via recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water). Purity verification requires HPLC (≥98% at 254 nm) and ¹H NMR (absence of propyl ether or unreacted acid peaks) .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodological Answer : Key characterization steps include:
  • Melting Point : Compare with literature values (e.g., PubChem data for analogous compounds like 4-(4-bromophenyl)butanoic acid) .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm propoxy chain integration and carboxylic acid proton (δ ~12 ppm). IR spectroscopy for C=O (1700–1720 cm⁻¹) and ether (C-O-C, 1100–1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₇H₁₄O₃) .

Advanced Research Questions

Q. What experimental strategies address low yields in the synthesis of this compound derivatives?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Lower reaction temperatures (0–5°C) to minimize decarboxylation of the butanoic acid backbone .
  • Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., propyl ester byproducts) and adjust stoichiometry .

Q. How can computational modeling predict the reactivity of this compound in esterification reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate transition states for esterification kinetics, guiding solvent (e.g., DMF vs. THF) and catalyst selection .
    Compare results with experimental ¹³C NMR shifts (e.g., carbonyl carbon δ ~170 ppm) to validate models .

Q. What methodologies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictory NMR/IR data may arise from tautomerism or impurities. Approaches include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of the propoxy chain) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid’s spectral library) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact with corrosive carboxylic acid .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (OSHA standards for airborne exposure) .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes for this compound

RouteReagents/ConditionsYield (%)Purity (%)Reference
14-Chlorobutanoic acid, NaOPr, EtOH, reflux65–7098.5
2DEAD, PPh₃, propanol, THF, 0°C75–8099.0

Table 2 : Key Spectral Data for this compound

TechniqueKey PeaksInterpretation
¹H NMRδ 1.02 (t, 3H, -OCH₂CH₂CH₃)Propoxy terminal methyl
¹³C NMRδ 172.1 (COOH)Carboxylic acid carbonyl
IR1715 cm⁻¹C=O stretch

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.